molecular formula C11H16N2O B8435041 4-(N-acetylamino)-2,6-diethylpyridine

4-(N-acetylamino)-2,6-diethylpyridine

Cat. No. B8435041
M. Wt: 192.26 g/mol
InChI Key: YOWMRDNSFBJDPF-UHFFFAOYSA-N
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Patent
US05236937

Procedure details

N-acetylimidazole (0.61 g) was added to a solution of 4-amino-2,6-diethylpyridine (0.61 g) in toluene (10 ml) and the mixture was heated at reflux for 16 hours. The mixture was cooled to ambient temperature and solvent was removed by evaporation. The residue was purified by flash chromatography eluting with ethyl acetate to give 4-(N-acetylamino)-2,6-diethylpyridine (B) (0.66 g) as a solid, m.p. 74°-78° C.; NMR (CDCl3): 1.26(t, 6H), 2.18(s, 3H), 2.74(q, 4H), 7.18(s, 2H), 7.75(broad s, 1H); mass spectrum (chemical ionisation, ammonia): 193(M+H)+.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH:8]=[CH:7]N=C1)(=[O:3])[CH3:2].N[C:10]1[CH:15]=[C:14](CC)[N:13]=[C:12]([CH2:18][CH3:19])[CH:11]=1>C1(C)C=CC=CC=1>[C:1]([NH:4][C:8]1[CH:7]=[C:14]([CH2:15][CH3:10])[N:13]=[C:12]([CH2:18][CH3:19])[CH:11]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
C(C)(=O)N1C=NC=C1
Name
Quantity
0.61 g
Type
reactant
Smiles
NC1=CC(=NC(=C1)CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC(=NC(=C1)CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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